Cas no 137218-26-9 ({2-2-(Trifluoromethoxy)phenylethyl}amine)
{2-2-(Trifluoromethoxy)phenylethyl}amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-(Trifluoromethoxy)phenyl)ethanamine
- {2-[2-(TRIFLUOROMETHOXY)PHENYL]ETHYL}AMINE
- 2-[2-(trifluoromethoxy)phenyl]ethanamine
- Benzeneethanamine,2-(trifluoromethoxy)-
- 2-(trifluoromethoxy)phenethylamine
- 2-[2-(trifluoromethoxy)phenyl]ethan-1-amine
- Benzeneethanamine,2-(trifluoromethoxy)
- Benzeneethanamine, 2-(trifluoromethoxy)-
- MFCD05663713
- 137218-26-9
- (2-(2-(trifluoromethoxy)phenyl)ethyl)amine
- SCHEMBL1299443
- A807208
- J-006984
- EN300-148441
- CK2431
- FT-0643263
- AS-45905
- AKOS000153482
- DTXSID00375326
- (2-[2-(trifluoromethoxy)phenyl]ethyl)amine
- DB-042380
- {2-2-(Trifluoromethoxy)phenylethyl}amine
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- MDL: MFCD05663713
- Inchi: 1S/C9H10F3NO/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13/h1-4H,5-6,13H2
- InChI Key: NKTMGDGRBSAMTC-UHFFFAOYSA-N
- SMILES: FC(OC1C=CC=CC=1CCN)(F)F
Computed Properties
- Exact Mass: 205.07100
- Monoisotopic Mass: 205.071
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2A^2
- XLogP3: 2.4
Experimental Properties
- Color/Form: NA
- Density: 1.233
- Melting Point: N/A℃
- Boiling Point: 200℃
- Flash Point: 75℃
- Refractive Index: 1.47
- PSA: 35.25000
- LogP: 2.78670
{2-2-(Trifluoromethoxy)phenylethyl}amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
{2-2-(Trifluoromethoxy)phenylethyl}amine Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
{2-2-(Trifluoromethoxy)phenylethyl}amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013877-1g |
2-[2-(Trifluoromethoxy)phenyl]ethyl}amine |
137218-26-9 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 013877-5g |
2-[2-(Trifluoromethoxy)phenyl]ethyl}amine |
137218-26-9 | 97% | 5g |
£25.00 | 2022-03-01 | |
| Fluorochem | 013877-25g |
2-[2-(Trifluoromethoxy)phenyl]ethyl}amine |
137218-26-9 | 97% | 25g |
£95.00 | 2022-03-01 | |
| TRC | T797335-50mg |
{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine |
137218-26-9 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T797335-100mg |
{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine |
137218-26-9 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T797335-500mg |
{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine |
137218-26-9 | 500mg |
$ 115.00 | 2022-06-02 | ||
| abcr | AB452234-1 g |
2-(Trifluoromethoxy)phenethylamine; . |
137218-26-9 | 1g |
€1,062.00 | 2023-04-22 | ||
| abcr | AB452234-250 mg |
2-(Trifluoromethoxy)phenethylamine; . |
137218-26-9 | 250mg |
€450.00 | 2023-04-22 | ||
| eNovation Chemicals LLC | Y1235195-1g |
Benzeneethanamine, 2-(trifluoromethoxy)- |
137218-26-9 | 97+% | 1g |
$245 | 2024-06-08 | |
| eNovation Chemicals LLC | Y1235195-5g |
Benzeneethanamine, 2-(trifluoromethoxy)- |
137218-26-9 | 97+% | 5g |
$415 | 2024-06-08 |
{2-2-(Trifluoromethoxy)phenylethyl}amine Suppliers
{2-2-(Trifluoromethoxy)phenylethyl}amine Related Literature
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on {2-2-(Trifluoromethoxy)phenylethyl}amine
{2-(Trifluoromethoxy)phenylethyl}amine: A Comprehensive Overview
The compound {2-(Trifluoromethoxy)phenylethyl}amine, identified by the CAS number 137218-26-9, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound, often abbreviated as TFP-Et-NH2, belongs to the class of aromatic amines and features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethylamine moiety. The unique combination of these functional groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of {Trifluoromethoxy} substituents in modulating the electronic properties of aromatic compounds. The trifluoromethoxy group, -O-CF3, is known for its strong electron-withdrawing effect, which significantly influences the reactivity and stability of the parent molecule. This effect is particularly beneficial in drug design, where fine-tuning electronic properties can enhance bioavailability and target specificity. For instance, researchers have explored the use of {TFP-Et-NH2} as a precursor in the synthesis of bioactive compounds, including potential anticancer agents and neuroprotective drugs.
The synthesis of {TFP-Et-NH2} typically involves multi-step organic reactions, often starting from phenol derivatives. One common approach is the nucleophilic substitution of a triflate group with an amine-containing nucleophile. This method has been optimized in recent years to improve yield and purity, making it more accessible for large-scale production. The compound's stability under various reaction conditions has also been studied extensively, with findings suggesting that it is relatively inert under mild conditions but reactive under specific catalytic environments.
In terms of applications, {TFP-Et-NH2} has shown promise in the field of medicinal chemistry. Its ability to act as a versatile building block for constructing complex molecular architectures has been leveraged in the development of novel drug candidates. For example, studies published in 2023 demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinase enzymes, which are implicated in cancer progression. These findings underscore its potential as a lead compound for anti-cancer drug development.
Beyond its role in drug discovery, {TFP-Et-NH2} has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent research has explored its integration into polymer frameworks, where it contributes to enhanced charge transport properties. This dual functionality—bridging medicinal chemistry and materials science—underscores the compound's versatility and underscores its importance in modern chemical research.
The environmental impact and safety profile of {TFP-Et-NH2} have also been subjects of recent investigations. Studies conducted under regulatory guidelines have assessed its biodegradability and potential toxicity to aquatic organisms. While preliminary data suggest that it is not inherently hazardous under normal handling conditions, further long-term studies are recommended to fully understand its ecological footprint.
In conclusion, {TFP-Et-NH2} (CAS No: 137218-26-9) stands out as a multifaceted compound with significant potential across diverse fields. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
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